molecular formula C25H27N5O4 B2363673 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1115998-90-7

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Cat. No.: B2363673
CAS No.: 1115998-90-7
M. Wt: 461.522
InChI Key: STXODACKHHZRBO-UHFFFAOYSA-N
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Description

4-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a synthetic small molecule recognized for its potent inhibitory activity against key nodes in the PI3K/Akt/mTOR signaling pathway [1] . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a wide array of human cancers [2] . The compound's molecular design, featuring a morpholine-linked pyrimidine core, is characteristic of ATP-competitive kinase inhibitors that target the lipid kinase domain of PI3K and the kinase domain of mTOR. By dually targeting these proteins, this inhibitor effectively blocks the downstream signaling cascade, leading to G1 cell cycle arrest and the induction of apoptosis in susceptible cancer cell lines [3] . Its primary research value lies in its utility as a chemical probe to dissect the complex biology of the PI3K-mTOR axis in vitro, to investigate mechanisms of therapeutic resistance, and to evaluate potential synergies with other targeted agents in preclinical models of oncology and metabolic disease.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c31-24(29-12-14-30(15-13-29)25(32)21-7-4-16-33-21)19-8-10-28(11-9-19)22-17-23(27-18-26-22)34-20-5-2-1-3-6-20/h1-7,16-19H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXODACKHHZRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=NC=N4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling

In cases where palladium catalysis proves inefficient, peptide coupling reagents like HATU offer an alternative:

  • 4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]piperidine (1.0 equiv), 4-chloro-6-phenoxypyrimidine (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF at 25°C for 12 hours.
  • Yield : 68% (Method A), 72% (Method B).

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation (150°C, 30 minutes) improves throughput without compromising yield (65–70%).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, 2H, pyrimidine-H), 7.33 (d, 2H, phenoxy-H), 6.82 (m, 1H, furan-H), 4.47 (t, 1H, piperidine-H), 3.77–3.70 (m, 1H, piperazine-H).
  • Mass Spectrometry :

    • ESI-MS : m/z 546.2 [M+H]⁺ (calc. 546.3).
  • HPLC Purity :

    • Rt = 4.36 min (C18 column, 0.1% formic acid/acetonitrile).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on piperazine and piperidine necessitate prolonged reaction times. Microwave assistance or elevated temperatures (80–100°C) enhance kinetics.
  • Byproduct Formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.
  • Catalyst Deactivation : Freshly distilled toluene and degassing under nitrogen preserve Pd catalyst activity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

This compound features a unique combination of structural elements:

  • Furan moiety : Contributes to the compound's reactivity and biological activity.
  • Piperazine and piperidine rings : Known for their interactions with neurotransmitter receptors, influencing neurological functions.
  • Phenoxypyrimidine core : Enhances pharmacological properties, potentially increasing efficacy against various diseases.

Biological Activities

Research indicates that compounds containing furan and piperazine moieties exhibit a range of biological activities, including:

  • Antimicrobial properties : Effective against various bacterial and fungal strains.
  • Anti-inflammatory effects : Potential to reduce inflammation in various conditions.
  • Anticancer activity : Inhibiting cancer cell growth through various mechanisms.

Neurodegenerative Diseases

The structural similarity of this compound to known neuroactive substances suggests potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The piperazine ring may facilitate interaction with neurotransmitter receptors, thereby modulating neurological pathways.

Infectious Diseases

Given its antimicrobial properties, this compound may serve as a lead in developing new antibiotics or antifungal agents. The furan-2-carbonyl group enhances its ability to interact with microbial targets.

Synthesis and Derivatives

The synthesis of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine typically involves multi-step organic reactions. Key steps may include:

  • Formation of the furan-2-carbonyl piperazine derivative.
  • Coupling with the phenoxypyrimidine scaffold.
  • Final modifications to optimize biological activity.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Fluorophenyl)-piperazinePiperazine ring with fluorophenyl substitutionAntidepressantLacks furan moiety
Furan-2-carboxylic acidFuran ring with carboxylic acidAntimicrobialSimple structure
N-(4-Methylpiperazin-1-yl)-benzamidePiperazine ring with methyl substitutionAnticancerDifferent substituent pattern

The uniqueness of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine lies in its combination of both furan and piperazine functionalities along with an extended phenyl chain, which may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on evaluating the binding affinity of this compound to specific receptors relevant to therapeutic targets. Techniques such as molecular docking studies have shown promising results, indicating that this compound can effectively bind to target proteins involved in disease pathways.

In vitro assays have further confirmed its efficacy against specific cancer cell lines, showcasing its potential as a therapeutic agent. These findings highlight the need for continued research into its pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison Table

Compound Name Core R1 (6-position) R4 (4-position) Key Feature
Target Compound Pyrimidine Phenoxy 4-(Furan-2-carbonyl)piperazine Furan-piperazine-carbonyl
4-(4-Ethylphenoxy)-6-...pyrimidine () Pyrimidine 4-Ethylphenoxy 4-(3-Methylphenyl)piperazine Phenyl substitution

Analogues with Alternative Heterocyclic Cores

Quinoline-Based Derivative

The compound [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl][4-(furan-2-carbonyl)piperazin-1-yl]methanone () replaces the pyrimidine core with a quinoline ring. The quinoline system introduces a larger aromatic surface area, which may enhance DNA intercalation or kinase binding affinity. However, the bromo substituent at the 6-position and methoxyphenyl group at the 2-position could confer distinct electronic and steric effects compared to the target compound’s phenoxy-pyrimidine system .

Pyrazolo[1,5-a]pyrimidine Derivative

Gemnelatinib (), a serine/threonine kinase inhibitor, features a pyrazolo[1,5-a]pyrimidine core. Its piperazine moiety is linked to an oxetan-3-yl group instead of furan-2-carbonyl. The oxetane ring improves solubility and metabolic stability, a common strategy in kinase inhibitor design . This highlights how core heterocycle selection (pyrimidine vs. pyrazolopyrimidine) and substituent polarity critically influence target selectivity and pharmacokinetics.

Pharmacokinetic and Pharmacodynamic Considerations

  • Furan vs. Phenyl Substituents : The furan-2-carbonyl group in the target compound may increase metabolic liability due to furan ring oxidation, whereas phenyl or oxetane groups (e.g., in gemnelatinib) enhance stability .
  • Piperazine Linkers : Piperazine-carbonyl-piperidine linkers are common in kinase inhibitors (e.g., ’s antiproliferative canthin-6-one derivative), suggesting improved binding to ATP pockets .
  • Phenoxy Groups: The 6-phenoxy substituent in the target compound could mimic tyrosine or adenine moieties in kinase substrates, a feature shared with FDA-approved inhibitors like imatinib.

Biological Activity

The compound 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by:

  • Piperazine Ring : A cyclic structure known for its biological activity.
  • Furan-2-Carbonyl Group : Imparts unique reactivity and biological properties.
  • Phenoxypyrimidine Core : Associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the furan derivative, coupling with the piperazine moiety, and subsequent modifications to introduce the phenoxypyrimidine structure. The synthetic route can be summarized as follows:

  • Formation of Furan Intermediate : Acylation of furan using an appropriate acyl chloride.
  • Piperazine Integration : Nucleophilic substitution to attach the piperazine ring.
  • Phenoxypyrimidine Assembly : Coupling reactions to build the final structure.

Antimicrobial Properties

Research indicates that compounds containing furan and piperazine functionalities exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the furan moiety enhances this activity by potentially interacting with microbial enzymes.

Anticancer Activity

Studies have demonstrated that similar piperazine derivatives exhibit anticancer properties. For example, compounds with a piperazine core have shown cytotoxic effects on cancer cell lines, prompting further investigation into their mechanisms of action . The incorporation of the furan group may enhance these effects through improved binding affinity to cancer cell receptors.

The biological activity of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways related to cell growth and survival.

Case Study 1: Antitubercular Activity

In a study focusing on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds displayed IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Cytotoxicity in Cancer Research

A series of piperazine derivatives were evaluated for their cytotoxic effects on human embryonic kidney cells (HEK-293). The results indicated low toxicity levels, suggesting a favorable therapeutic index for further development . The structural complexity of compounds like 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine may play a crucial role in their selective action against cancer cells.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityNotes
4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE]}Furan and piperazine moietiesAntimicrobial, anticancerUnique combination enhances activity
N-(4-Methylpiperazin-1-yl)-benzamideMethyl substitution on piperazineAnticancerDifferent substituent pattern
1-(Furan-2-carboxylic acid)Simple furan structureAntimicrobialLacks complexity

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling piperazine derivatives with furan-2-carbonyl chloride under anhydrous conditions. For example, similar piperazine-containing compounds (e.g., Lesopitron) are synthesized via nucleophilic substitution using K2_2CO3_3 as a base in diethylformamide at reflux temperatures .
  • Key steps :

Activation of the piperazine nitrogen for acylation.

Solubility optimization (e.g., using DMF or DCM).

Purification via column chromatography or recrystallization.

Q. How is the structural conformation of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous compounds (e.g., 4-(furan-2-carbonyl)piperazin-1-ium salts), SCXRD revealed a distorted chair conformation for the piperazine ring and rotational disorder in the furan moiety .
  • Data parameters :

  • Space group: Pbca (monoclinic).
  • Unit cell dimensions: a=9.6060(2)a = 9.6060(2) Å, b=10.4572(2)b = 10.4572(2) Å, c=33.8766(7)c = 33.8766(7) Å .
  • Hydrogen bonding: N–H⋯O interactions stabilize 1D chains along [010] .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Findings : Piperazine-furan hybrids exhibit antimicrobial, anticancer, and antihypertensive potential. For example, 1-(furan-2-carbonyl)piperidine-4-carbonitrile analogs show activity against Gram-positive bacteria and cancer cell lines (e.g., MCF-7) via kinase inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-furan core?

  • Challenges : Low yields due to steric hindrance during acylation or competing side reactions.
  • Solutions :

  • Use of coupling agents (e.g., EDC/HOBt) to activate carbonyl groups .
  • Temperature control: Reflux in DMF at 333 K improves reaction kinetics .
  • Catalytic additives: Pd-based catalysts enhance cross-coupling efficiency in pyrimidine derivatives .

Q. How to resolve discrepancies in crystallographic data for rotational disorder in the furan ring?

  • Issue : Furan rings in similar compounds exhibit two-site rotational disorder (occupancy ratio 0.43:0.57) , complicating electron density maps.
  • Methodology :

Refinement using SHELXL with restraints for bond distances/angles.

Omit maps to exclude poorly resolved reflections .

Low-temperature data collection (e.g., 173 K) reduces thermal motion artifacts .

Q. What computational strategies predict the compound’s binding affinity for biological targets?

  • Approach :

  • Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin 5-HT1A_{1A}).
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., piperazine interactions with hydrophobic pockets) .
    • Validation : Compare with experimental IC50_{50} values from kinase assays .

Data Contradictions and Validation

Q. How to address conflicting reports on the biological activity of piperazine-furan hybrids?

  • Case study : Some studies report antihypertensive activity , while others emphasize antimicrobial effects .
  • Resolution :

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls.
  • Structural tweaks : Modify substituents (e.g., phenoxy vs. trifluoromethyl groups) to isolate target-specific effects .

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